molecular formula C8H18O B103804 3,4-Dimethyl-3-hexanol CAS No. 19550-08-4

3,4-Dimethyl-3-hexanol

Cat. No. B103804
CAS RN: 19550-08-4
M. Wt: 130.23 g/mol
InChI Key: FJXOYCIYKQJAAF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3-hexanol, also known as DMH and 3,4-dimethylhexan-3-ol, is a liquid alcohol with a molecular formula of C7H16O. It is a colorless, slightly viscous liquid with a sweet, floral odor and a boiling point of 208°C. DMH is found in a variety of natural sources, including fruits, flowers, and essential oils, as well as in several synthetic fragrances and flavorings. It is also used in a variety of industrial applications, such as in the production of rubber, plastics, and paint.

Scientific Research Applications

Calorimetric and Spectroscopic Studies

A study conducted by Serra et al. (2018) focused on the calorimetric and Fourier Transform Infrared Spectroscopy (FTIR) analysis of several aliphatic octanols, including compounds similar to 3,4-Dimethyl-3-hexanol. This research highlighted the importance of understanding the temperature dependence of heat capacity and the role of steric hindrance on hydrogen bonding in such compounds. The findings are crucial for grasping the physical properties and interactions of these molecules (Serra, Krakovský, Fulem, & Růžička, 2018).

Microwave Relaxation and Association

In 1970, Hanna and Abd-El-Nour studied the dielectric properties of 3,5-dimethyl-3-hexanol, a compound structurally related to this compound. They examined its behavior in different solutions at various temperatures, providing insights into the molecular dynamics and interactions within such solutions (Hanna & Abd-El-Nour, 1970).

Synthetic Method Development

Research by Mechehoud et al. (2018) explored new synthetic methods for creating complex molecules, including those with structural similarities to this compound. Such studies are pivotal for advancing chemical synthesis techniques and expanding the potential applications of these molecules in various fields (Mechehoud, Belattar, Benayache, Benayache, & Mosset, 2018).

Enantioresolution and Stereochemistry

A study by Aburaya et al. (2008) demonstrated the enantioresolution of 2,2-Dimethyl-3-hexanol, a molecule related to this compound, using cholamide crystals. This research is significant for understanding the stereochemical aspects and potential for separation of enantiomers in such compounds (Aburaya, Murai, Hisaki, Tohnai, & Miyata, 2008).

Safety and Hazards

Safety data sheets indicate that 3,4-Dimethyl-3-hexanol is a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . In case of contact, the affected area should be washed off with soap and plenty of water .

Mechanism of Action

Target of Action

This compound is a type of alcohol, and alcohols generally interact with a variety of biological targets, including enzymes and cell membranes .

Mode of Action

As an alcohol, it may interact with its targets through hydrogen bonding or hydrophobic interactions . It could potentially alter the function of its targets, leading to changes in cellular processes . More research is needed to fully understand the mode of action of 3,4-Dimethyl-3-hexanol .

Biochemical Pathways

Alcohols can affect various biochemical pathways depending on their specific targets . They may inhibit or activate enzymes, disrupt cell membranes, or interfere with signal transduction pathways .

Pharmacokinetics

As an alcohol, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining how much of the compound reaches its targets .

Result of Action

Depending on its specific targets and mode of action, it could potentially alter cellular processes, leading to changes in cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, health status, and genetic factors can influence how an individual responds to the compound .

More research is needed to fully understand the actions of this compound .

properties

IUPAC Name

3,4-dimethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-7(3)8(4,9)6-2/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXOYCIYKQJAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941323
Record name 3,4-Dimethylhexan-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19550-08-4
Record name 3,4-Dimethyl-3-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-3-hexanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexanol,4-dimethyl-
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Record name 3,4-Dimethylhexan-3-ol
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Record name 3-Hexanol, 3,4-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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